Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride is a complex chemical compound that belongs to the class of xanthine derivatives. It is characterized by the presence of a theophylline core structure, which is a methylxanthine, and a substituted piperazine moiety. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Theophylline Core: Theophylline can be synthesized from xanthine through methylation reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the appropriate piperazine derivative reacts with the theophylline core.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through acid-base reactions with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperazine and phenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of xanthine derivatives and their interactions with various reagents.
Biology: The compound is investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use as a bronchodilator and its effects on the central nervous system.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride involves its interaction with various molecular targets, including:
Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased levels of cyclic AMP.
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, resulting in prolonged signaling of cyclic AMP and cyclic GMP.
Calcium Release: The compound can modulate intracellular calcium release, affecting muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Caffeine: Another methylxanthine with stimulant effects on the central nervous system.
Aminophylline: A complex of theophylline and ethylenediamine used as a bronchodilator.
Uniqueness
Theophylline, 7-(5-(4-(m-trifluoromethylphenyl)-1-piperazinyl)pentyl)-, dihydrochloride is unique due to the presence of the trifluoromethylphenyl and piperazine moieties, which confer distinct pharmacological properties and potential therapeutic applications compared to other xanthine derivatives.
Properties
CAS No. |
87798-87-6 |
---|---|
Molecular Formula |
C23H31Cl2F3N6O2 |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[5-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pentyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H29F3N6O2.2ClH/c1-28-20-19(21(33)29(2)22(28)34)32(16-27-20)10-5-3-4-9-30-11-13-31(14-12-30)18-8-6-7-17(15-18)23(24,25)26;;/h6-8,15-16H,3-5,9-14H2,1-2H3;2*1H |
InChI Key |
ZZWRLSPOWNPULZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.